![molecular formula C11H17NO B188697 4-[2-(Dimethylamino)propyl]phenol CAS No. 69792-61-6](/img/structure/B188697.png)
4-[2-(Dimethylamino)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Dimethylamino)propyl]phenol, also known as DMPP, is a synthetic compound that has been widely used in scientific research for its unique properties. DMPP belongs to the class of phenols and is structurally similar to the neurotransmitter dopamine. In
Mécanisme D'action
4-[2-(Dimethylamino)propyl]phenol binds to the D2 dopamine receptor and activates downstream signaling pathways, resulting in the release of intracellular calcium and inhibition of cyclic adenosine monophosphate (cAMP) production. This leads to a decrease in dopamine release from presynaptic neurons and a decrease in neuronal excitability.
Effets Biochimiques Et Physiologiques
4-[2-(Dimethylamino)propyl]phenol has been shown to induce muscle relaxation and decrease blood pressure in animal models. It also has anxiolytic and antidepressant-like effects. In addition, 4-[2-(Dimethylamino)propyl]phenol has been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(Dimethylamino)propyl]phenol in lab experiments is its high potency and specificity for the D2 dopamine receptor. This allows for precise control of dopamine signaling in vitro and in vivo. However, 4-[2-(Dimethylamino)propyl]phenol has a short half-life and can rapidly undergo metabolism and clearance, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 4-[2-(Dimethylamino)propyl]phenol. One area of interest is the development of more potent and selective 4-[2-(Dimethylamino)propyl]phenol analogs for use in therapeutic applications. Another direction is the study of the role of 4-[2-(Dimethylamino)propyl]phenol in the regulation of dopamine signaling in different brain regions and its potential implications for the treatment of neurological and psychiatric disorders. Finally, the use of 4-[2-(Dimethylamino)propyl]phenol in combination with other drugs or therapies may provide new insights into the mechanisms of action of these treatments.
Méthodes De Synthèse
4-[2-(Dimethylamino)propyl]phenol can be synthesized through a multi-step process, starting with the reaction of 4-chlorophenol with sodium hydroxide to form sodium 4-chlorophenoxide. This intermediate is then reacted with 2-dimethylamino-1-chloropropane to form 4-[2-(Dimethylamino)propyl]phenol. The final product is purified through recrystallization and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Applications De Recherche Scientifique
4-[2-(Dimethylamino)propyl]phenol has been used extensively in scientific research as a tool to study the function of dopamine receptors. It acts as an agonist of the D2 dopamine receptor subtype, which is involved in the regulation of movement, reward, and addiction. 4-[2-(Dimethylamino)propyl]phenol has also been used to study the role of dopamine in the development and progression of diseases such as Parkinson's disease and schizophrenia.
Propriétés
Numéro CAS |
69792-61-6 |
|---|---|
Nom du produit |
4-[2-(Dimethylamino)propyl]phenol |
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)propyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)8-10-4-6-11(13)7-5-10/h4-7,9,13H,8H2,1-3H3 |
Clé InChI |
OKQXTKNGCAQTIS-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)O)N(C)C |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



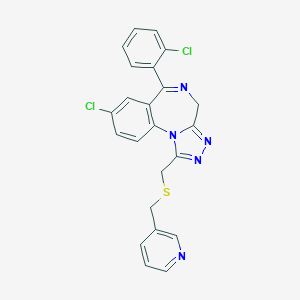
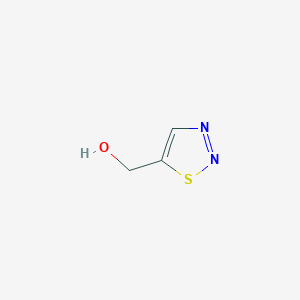
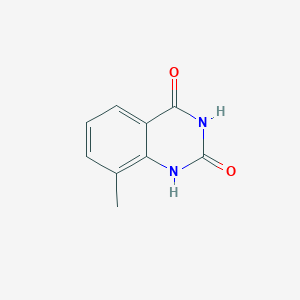
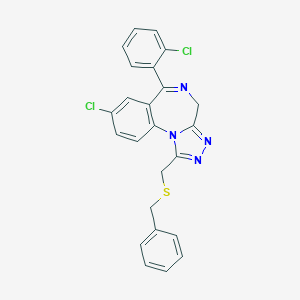
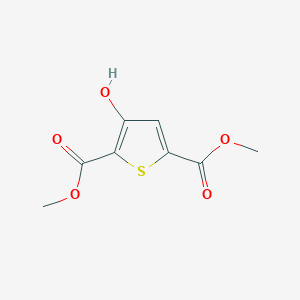
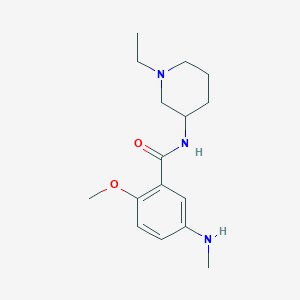
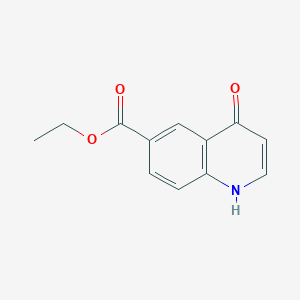
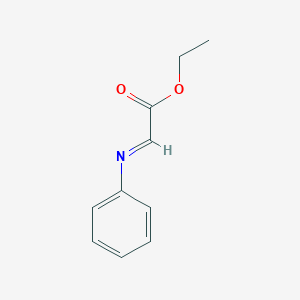
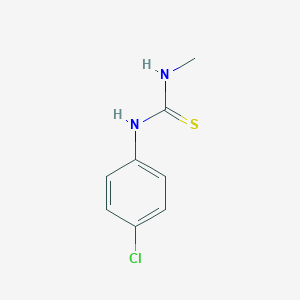

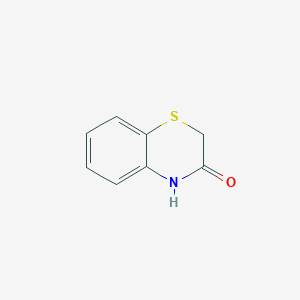
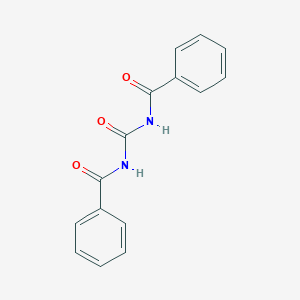
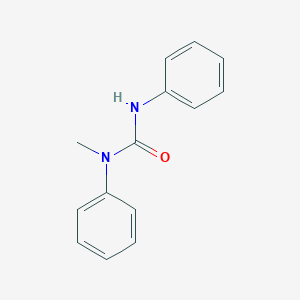
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)